An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, a key intermediate in the synthesis of third-generation cephalosporin antibiotics.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural characteristics, solubility, spectral properties, and stability. The guide also outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility. All data and protocols are supported by authoritative references to provide a self-validating and reliable resource for laboratory and development settings.
Introduction: The Pivotal Role in Cephalosporin Synthesis
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, hereafter referred to as the "compound," is a cornerstone in the synthetic pathways of numerous life-saving third-generation cephalosporin antibiotics, including cefmenoxime, ceftriaxone, and cefotaxime.[1] Its unique molecular architecture, featuring a 2-aminothiazole ring coupled with a methoxyimino ethanoate side chain, imparts the necessary structural motifs for potent antibacterial activity. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This guide serves as a detailed repository of this essential information.
Molecular and Structural Properties
The foundational characteristics of the compound are summarized in the table below. These identifiers are crucial for accurate sourcing, regulatory documentation, and unambiguous scientific communication.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | [2] |
| Synonyms | ATE, Ethyl 2-amino-(methoxy imino)-4-thiazoleacetate | [3] |
| CAS Number | 64485-88-7 | [2][4][5] |
| Molecular Formula | C₈H₁₁N₃O₃S | [2][4] |
| Molecular Weight | 229.26 g/mol | [6][7] |
| Appearance | White to beige or yellow fine crystalline powder | [8][9] |
Structural Elucidation and Stereochemistry
The "(2Z)" designation in the IUPAC name is of critical importance, defining the stereochemistry around the carbon-nitrogen double bond of the methoxyimino group. This specific configuration is essential for its role in the synthesis of active pharmaceutical ingredients.
While a crystal structure for the ethyl ester was not found in the searched literature, the crystal structure of its methyl ester analog, (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate, provides significant insights.[10] In this analog, the planes of the 2-amino-1,3-thiazol-4-yl ring and the methyl ester group are oriented at a dihedral angle of 67.06 (7)°.[10] The crystal structure reveals the formation of inversion dimers linked by pairs of N—H⋯N hydrogen bonds.[10] It is highly probable that the ethyl ester derivative adopts a similar conformation.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.
| Property | Value | Remarks | Source(s) |
| Melting Point | 162-164 °C | Lit. value | [1][3][11] |
| Boiling Point | 363.4 ± 34.0 °C | Predicted | [3][11] |
| Density | 1.41 ± 0.1 g/cm³ | Predicted | [3] |
| pKa | 2.57 ± 0.10 | Predicted | [3] |
| logP | 1.6 | Computed | [6] |
| Water Solubility | May decompose | [8] | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] | |
| Stability | Hygroscopic | [8] |
Experimental Protocols for Physicochemical Characterization
To ensure the highest degree of scientific rigor, the following section details the methodologies for the experimental determination of the compound's key physicochemical properties.
Determination of Solubility Profile
Causality: A comprehensive solubility profile is critical for selecting appropriate solvents for synthesis, purification, and formulation. The shake-flask method is the gold standard for determining equilibrium solubility, providing a robust and reproducible measure of a compound's solubility in a given solvent at a specific temperature.[12]
Protocol: Shake-Flask Method [1][12]
-
Preparation: Add an excess amount of the compound to a series of vials containing various solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles. Analyze the concentration of the compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Spectroscopic Analysis
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.
Causality: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. This is the definitive method for structural confirmation.
Protocol: ¹H and ¹³C NMR Spectroscopy [4][7][9][13]
-
Sample Preparation: Dissolve 10-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, given its slight solubility).[4][9] Ensure the sample is free of particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.
Causality: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol: Attenuated Total Reflectance (ATR)-FTIR [2][5][14]
-
Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[2] Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the compound, such as N-H, C=O, C=N, and the thiazole ring vibrations.
Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.
Protocol: Electron Ionization (EI)-MS [8][15][16]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments, which can be used to confirm the overall molecular structure.
Caption: Workflow for Spectroscopic Analysis.
Stability and Storage
The compound is reported to be hygroscopic, meaning it can absorb moisture from the atmosphere.[8] Therefore, it is crucial to store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[17] Storage under an inert atmosphere is also recommended.[8]
Conclusion
This technical guide has synthesized the available data on the physicochemical properties of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. The provided information on its molecular structure, solubility, spectral characteristics, and stability, along with detailed experimental protocols, offers a robust resource for scientists and researchers. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the efficient use of this pivotal intermediate in the synthesis of third-generation cephalosporins.
References
-
PubChem. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate | C8H11N3O3S | CID 5371522. [Link]
-
University of Colorado Boulder. NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]
-
PubChem. Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 3.1: Electron Ionization. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
ChemBK. ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl) acetate. [Link]
-
PrepChem.com. Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Chemistry LibreTexts. 14.2: Acquiring a NMR Spectrum. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Pharmaguideline. Determination of Solubility in Pharmaceuticals. [Link]
-
NIH National Center for Biotechnology Information. (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. [Link]
-
University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
University of California, Davis. Sample preparation for FT-IR. [Link]
-
Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]
-
Wikipedia. Electron ionization. [Link]
-
NIH National Center for Biotechnology Information. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. How To [chem.rochester.edu]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. edinst.com [edinst.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. echemi.com [echemi.com]
